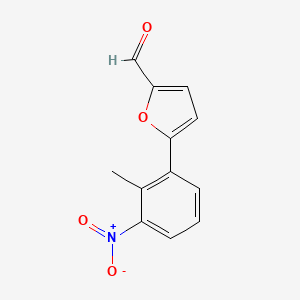

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2-methyl-3-nitrophenyl group and an aldehyde functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde typically involves the reaction of 2-methyl-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is carried out at elevated temperatures, usually around 60-80°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product.

化学反応の分析

Acid-Catalyzed Condensation with Diols

5-Substituted 2-furaldehydes react with diols (e.g., ethylene glycol) under acidic conditions to form dioxolanes or tris(furyl)methanes, depending on the catalyst strength ( ):

| Conditions | Catalyst | Product | Yield |

|---|---|---|---|

| Mild acidity (KU-2 resin) | Ion-exchange resin | 2-[5-Aryl-2-furyl] dioxolane | 70–80% |

| Strong acidity (BF₃- Et₂O) | Lewis acid | Tris(5-aryl-2-furyl)methane | 45–60% |

For 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde, similar behavior is expected. The electron-withdrawing nitro group may enhance electrophilicity at the aldehyde carbon, favoring dioxolane formation under mild conditions. Strong acids would likely drive trimerization ( ).

Condensation with Furans

Under acidic catalysis, 5-aryl-2-furaldehydes undergo cross-condensation with 2-methylfuran to form bis- or tris-furylmethanes ( ):

Example Reaction:

5-(3-Nitrophenyl)-2-furaldehyde + 2-methylfuran → Bis(5-aryl-2-furyl)methane + Mixed furylmethanes

Key factors:

-

Catalyst: TsOH or HClO₄.

-

Solvent: Benzene.

-

Outcome: Competitive self-condensation of the aldehyde and cross-condensation with 2-methylfuran.

For this compound, the steric bulk of the 2-methyl group may reduce self-condensation, favoring asymmetric products.

Biginelli-Type Cyclocondensation

5-Aryl-2-furaldehydes participate in multicomponent reactions with ethyl acetoacetate and (thio)urea to form tetrahydropyrimidinones ( ):

General Procedure:

-

Reactants: 5-Aryl-2-furaldehyde, ethyl acetoacetate, urea/thiourea.

-

Catalyst: FeCl₃·6H₂O.

-

Product: Ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Expected Outcome for Target Compound:

The nitro group enhances electrophilicity, potentially accelerating imine formation. The methyl group may influence regioselectivity or steric hindrance during cyclization.

Nucleophilic Substitution Reactions

5-Bromo-2-furaldehydes undergo nucleophilic substitution with phenoxides to form 5-aryloxy derivatives ( ). While the target compound lacks a bromo substituent, its nitro group could facilitate similar reactivity:

Hypothetical Pathway:

this compound + Nucleophile (e.g., amine) → Schiff base or substituted furan.

Oxime Formation

Furaldehydes react with hydroxylamine to form oximes. For example, 5-(2-nitrophenoxy)-2-furaldehyde forms 5-(2-nitrophenoxy)-2-furaldehydoxime ( ). The target compound’s nitro group would likely stabilize the oxime via resonance.

Polymerization Under Strong Acids

Strong acids (e.g., HClO₄) induce polymerization in 5-aryl-2-furaldehydes, leading to tar formation ( ). The nitro group’s electron-withdrawing effect may exacerbate this side reaction.

科学的研究の応用

Medicinal Chemistry

Pharmacological Activities:

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde exhibits various pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Compounds containing furan moieties have been widely studied for their biological activities. For instance, derivatives of furaldehyde have shown promising results in inhibiting certain cancer cell lines and bacterial strains .

Case Study: Antitumor Activity

A study investigated the antitumor effects of furan derivatives, including those similar to this compound. The results indicated that these compounds could inhibit the growth of specific tumor cell lines, demonstrating their potential as chemotherapeutic agents .

Synthetic Organic Chemistry

Synthesis of Derivatives:

The compound serves as a precursor for synthesizing various derivatives that are useful in organic synthesis. For example, it can be utilized to produce hydrazones and other nitrogen-containing compounds through condensation reactions. These derivatives have applications in drug development and materials science .

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Condensation | This compound | Hydrazone derivatives | 85 |

| Reduction | This compound | 2-Hydroxymethyl-5-(2-methyl-3-nitrophenyl)furan | 90 |

| Coupling | This compound | Furan-based polymers | 80 |

Applications in Dyes and Pesticides

Intermediates in Synthesis:

this compound is also utilized as an intermediate in the synthesis of dyes and pesticides. Its unique structure allows for modifications that enhance the properties of the final products, making them more effective as agricultural chemicals .

Case Study: Pesticide Development

Research has shown that incorporating furaldehyde derivatives into pesticide formulations can improve efficacy against pests while reducing toxicity to non-target organisms. This application is crucial for developing sustainable agricultural practices .

Research Chemical

As a research chemical, this compound is used extensively in laboratories for various experimental purposes. Its versatility allows researchers to explore new chemical reactions and develop novel compounds with potential applications across multiple domains .

作用機序

The mechanism of action of 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function.

類似化合物との比較

Similar Compounds

- 2-Methyl-3-nitrophenol

- 2-Methyl-3-nitrobenzaldehyde

- 5-Methyl-2-furaldehyde

Comparison

Compared to similar compounds, 5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity

生物活性

5-(2-Methyl-3-nitrophenyl)-2-furaldehyde is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a nitrophenyl group. Its structure can be represented as follows:

This compound is characterized by the presence of both a furaldehyde moiety and a nitrophenyl group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, nitrofuran derivatives are known for their antibacterial and antifungal activities. A study highlighted that nitrofuran compounds can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro. In one study, derivatives of furaldehyde demonstrated varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells . This suggests a potential role for this compound in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with cellular macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that bind to DNA, potentially causing mutagenic effects . This interaction could disrupt normal cellular processes, leading to cell death or inhibition of growth in microbial organisms.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various nitrofuran derivatives, it was found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) that were effective against common pathogens, including Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the nitro group significantly enhances the compound's antimicrobial properties compared to non-nitro-substituted analogs .

特性

IUPAC Name |

5-(2-methyl-3-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8-10(3-2-4-11(8)13(15)16)12-6-5-9(7-14)17-12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGSNDUGWLEBCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。